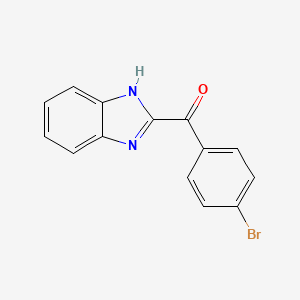![molecular formula C18H14N4O4S B14393580 3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid CAS No. 88247-54-5](/img/structure/B14393580.png)
3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid is an organic compound with the molecular formula C24H19N5O7S2 This compound is characterized by its complex structure, which includes a benzoic acid moiety, a diazenyl group, and a pyridinylsulfamoylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The diazenyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide moiety is known to inhibit certain enzymes, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Pyridin-2-yl)sulfamoyl]benzoic acid
- 3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]phenol
Uniqueness
3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid is unique due to its combination of a diazenyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88247-54-5 |
|---|---|
Fórmula molecular |
C18H14N4O4S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H14N4O4S/c23-18(24)13-4-3-5-15(12-13)21-20-14-7-9-16(10-8-14)27(25,26)22-17-6-1-2-11-19-17/h1-12H,(H,19,22)(H,23,24) |
Clave InChI |
WMVPMJVUPQUBGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14393497.png)


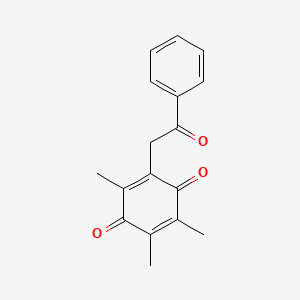
![N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14393532.png)

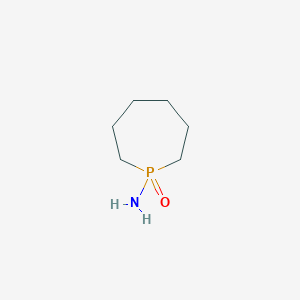
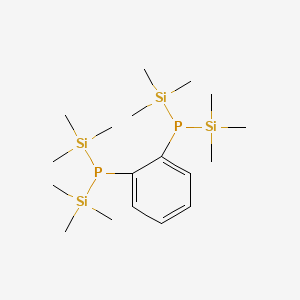
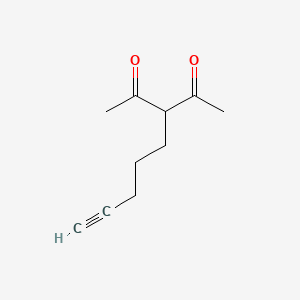
![2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14393557.png)
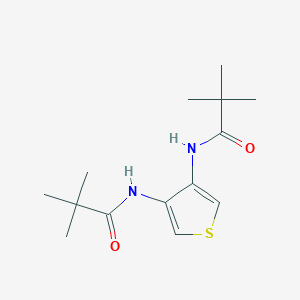
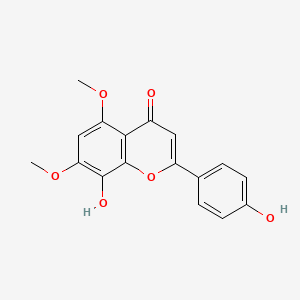
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine](/img/structure/B14393578.png)
